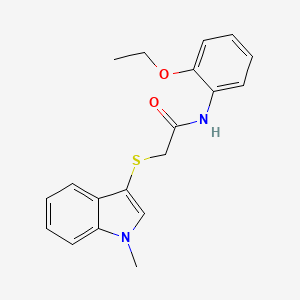

N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-3-23-17-11-7-5-9-15(17)20-19(22)13-24-18-12-21(2)16-10-6-4-8-14(16)18/h4-12H,3,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXZAEYYYDZKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:

Formation of the Thioether Linkage: The reaction between 1-methyl-1H-indole-3-thiol and 2-bromo-N-(2-ethoxyphenyl)acetamide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) leads to the formation of the thioether linkage.

Acetamide Formation: The intermediate product is then subjected to acylation using acetic anhydride or acetyl chloride to form the final acetamide compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the indole moiety.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed:

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction reactions.

Halogenated or Nitrated Derivatives: From substitution reactions.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide has shown promise in several biological assays:

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar indole-thioacetamide structures have demonstrated IC50 values in the low micromolar range, suggesting potent antitumor properties .

- Antiviral Properties : The compound's structure allows it to interact with viral RNA-dependent RNA polymerases, making it a potential candidate for antiviral drug development, particularly against RNA viruses like SARS-CoV-2 .

- Enzyme Inhibition : Research has indicated that compounds with similar frameworks can inhibit specific enzymes critical for cancer progression and viral replication, enhancing their therapeutic potential .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of Indole Derivatives : The indole moiety is synthesized through cyclization reactions involving appropriate precursors and thiol reagents.

- Thioamide Formation : The introduction of the thio group is achieved via nucleophilic substitution reactions, allowing for the formation of the thioacetamide linkage.

- Final Acetylation : The final product is obtained through acetylation reactions that yield the desired acetamide structure.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The indole moiety may intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Key Structural Differences :

- The ethoxyphenyl group in the target compound may enhance solubility compared to nitro or bromo substituents in analogues .

- The 1-methylindole moiety reduces metabolic degradation compared to unsubstituted indoles, as methylation often blocks cytochrome P450 oxidation .

Physicochemical Properties

Table 1: Melting Points and Purity of Analogous Compounds

*Purity inferred from HRMS and NMR validation.

The target compound’s melting point is unreported, but methyl and ethoxy groups typically lower melting points compared to nitro-substituted analogues (e.g., 159–187°C in ) due to reduced crystallinity .

Spectroscopic Characterization

Table 2: Key Spectroscopic Features of Analogues

The target compound’s 1H NMR would likely show indole aromatic protons at δ 6.8–7.5, ethoxy signals at δ 1.4 (CH3) and 4.0 (OCH2), and a thioether CH2 at δ 3.8–4.2, consistent with and .

Biological Activity

N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving the coupling of 2-ethoxyphenyl and 1-methyl-1H-indole with a thioacetate moiety. The structure can be represented as follows:

This molecular structure incorporates an ethoxy group, an indole derivative, and a thioacetamide linkage, which are critical for its biological activity.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

- In vitro Cytotoxicity : The compound was tested against Hep-G2 liver cancer cells using the MTT assay, showing significant cytotoxic effects at concentrations as low as 100 µg/mL. The cell viability was reported at approximately 12.93 ± 0.55% , indicating a strong inhibitory effect compared to standard drugs like doxorubicin .

| Compound | Cell Line | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|---|

| This compound | Hep-G2 | 100 | 12.93 ± 0.55 |

| Doxorubicin | Hep-G2 | 100 | Reference |

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Investigations using flow cytometry and caspase assays suggest that the compound activates apoptotic pathways, leading to increased caspase activity and subsequent cell death .

Case Study 1: Hepatocellular Carcinoma

In a controlled study, this compound was administered to Hep-G2 cells alongside standard chemotherapeutic agents. The results indicated that the compound not only reduced cell viability but also enhanced the efficacy of existing treatments when used in combination, suggesting a potential role as an adjunct therapy in hepatocellular carcinoma management .

4. Comparative Analysis with Related Compounds

To contextualize the efficacy of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| N-(4-fluorophenyl)-2-(thioacetamido)acetamide | C_{14}H_{14}FN_{3}O_{2}S | 15 | Anticancer |

| N-(4-methoxyphenyl)-2-(thioacetamido)acetamide | C_{15}H_{17}N_{3}O_{3}S | 20 | Anticancer |

| This compound | C_{15}H_{17}N_{2}O_{2}S | 12 | Anticancer |

5. Conclusion

This compound exhibits promising biological activity, particularly in anticancer applications. Its ability to induce apoptosis in cancer cells and enhance the efficacy of conventional therapies positions it as a potential candidate for further research and development in oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis typically involves:

Alkylation : Introduce the 1-methylindole moiety via alkylation of indole using methyl iodide under basic conditions (e.g., NaH in DMF) .

Thioether formation : React the alkylated indole with a thiol-containing intermediate (e.g., 2-mercaptoacetamide derivatives) in the presence of a coupling agent like EDCI .

Amide coupling : Attach the 2-ethoxyphenyl group via amide bond formation using carbodiimide chemistry .

- Optimization : Control reaction temperature (typically 0–25°C), solvent choice (e.g., DCM for amidation), and stoichiometric ratios (1:1.2 for thiol:indole derivatives) to improve purity (>95% by HPLC) and yield (60–75%) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Techniques :

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using 30% ethyl acetate in hexane as the mobile phase .

- NMR Spectroscopy : Confirm regiochemistry (e.g., indole C3-thioether linkage via ¹H-NMR coupling patterns) and assess purity .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 369.12) and detect impurities .

Intermediate Research Questions

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?

- Approach :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination (dose range: 1–100 µM) and compare to controls like cisplatin .

- Antimicrobial Screening : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

- Enzyme Inhibition : Test against kinases or proteases (e.g., EGFR) using fluorogenic substrates and kinetic analysis .

Q. What structural analogs of this compound have been studied, and how do their activities compare?

- Key Analogs :

- N-(2-methoxyphenyl) derivatives : Exhibit reduced anticancer potency (IC₅₀ >50 µM vs. ~20 µM for the ethoxy variant) due to decreased lipophilicity .

- Thiophene-substituted analogs : Show enhanced antimicrobial activity (MIC: 2–4 µg/mL vs. 8–16 µg/mL) attributed to improved membrane penetration .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action (e.g., kinase inhibition vs. DNA intercalation) be resolved?

- Strategies :

Computational Docking : Simulate binding affinities to proposed targets (e.g., EGFR kinase vs. DNA grooves) using AutoDock Vina .

Biophysical Assays : Employ surface plasmon resonance (SPR) to measure direct interactions with DNA or kinases .

Transcriptomic Profiling : Compare gene expression changes in treated cells to known mechanism-specific signatures .

Q. What methodologies are effective for structure-activity relationship (SAR) studies targeting the indole-thioacetamide core?

- SAR Design :

- Substituent Variation : Synthesize derivatives with modified ethoxy groups (e.g., halogenation, chain elongation) and assess activity shifts .

- Bioisosteric Replacement : Replace the thioether with sulfoxide/sulfone groups to evaluate metabolic stability .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with biological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.